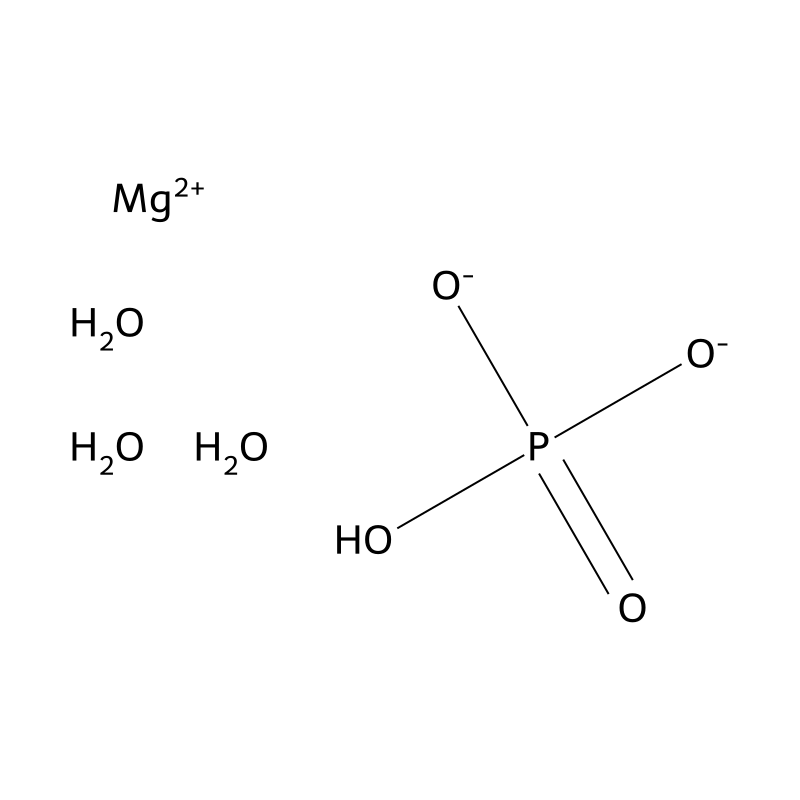

Magnesium hydrogen phosphate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Buffering Agent

One of the most common uses of magnesium hydrogen phosphate trihydrate in scientific research is as a buffering agent. Buffers are solutions that resist changes in pH, which is crucial for maintaining optimal conditions for many biological and chemical reactions. Magnesium hydrogen phosphate trihydrate effectively buffers in the slightly acidic to slightly basic range (pH 5.5-7.5) []. This makes it suitable for various research applications, including:

- Maintaining physiological pH in cell cultures and enzyme assays [, ].

- Regulating pH in chromatography buffers for separating biomolecules.

- Stabilizing the pH of solutions used in protein purification.

Precursor for other Magnesium Phosphate Compounds

Magnesium hydrogen phosphate trihydrate can also serve as a precursor for the synthesis of other magnesium phosphate compounds with specific properties suitable for various research applications. These include:

- Magnesium dihydrogen phosphate trihydrate (Mg(H₂PO₄)₂·3H₂O): This compound is used as a flame retardant and a source of magnesium and phosphate for plants.

- Magnesium orthophosphate (Mg₃(PO₄)₂): This compound is a major component of bone mineral and is used in studies of bone formation and mineralization.

Other Research Applications

In addition to the above, magnesium hydrogen phosphate trihydrate finds use in other areas of scientific research, such as:

Magnesium hydrogen phosphate trihydrate, with the chemical formula , is an inorganic compound belonging to the class of alkaline earth metal phosphates. It is a white crystalline solid that is soluble in water and has a molecular weight of approximately 174.33 g/mol. This compound occurs naturally as the mineral newberyite and is known for its role in various biological and industrial applications .

In biological systems, magnesium from magnesium hydrogen phosphate trihydrate plays a crucial role in various processes, including enzyme function, muscle contraction, and nerve transmission []. However, the specific mechanism of action of magnesium hydrogen phosphate trihydrate itself requires further research.

Magnesium hydrogen phosphate trihydrate is generally considered safe for human consumption []. It is listed as a food additive (E343) and is used in some infant formulas and dietary supplements due to its magnesium content []. However, excessive intake of magnesium can lead to laxative effects.

Safety Precautions:

- As with any chemical, it is important to handle magnesium hydrogen phosphate trihydrate with care. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling the compound.

- Avoid inhalation of dust and contact with eyes.

- Reaction with Phosphoric Acid:This reaction involves magnesium oxide reacting with phosphoric acid to form magnesium hydrogen phosphate and water .

- Precipitation from Monomagnesium Phosphate:Here, monomagnesium phosphate reacts with water, resulting in the formation of magnesium hydrogen phosphate trihydrate along with phosphoric acid .

Magnesium hydrogen phosphate trihydrate plays a significant role in biological systems, particularly as a source of magnesium, which is essential for numerous physiological functions. Magnesium is vital for enzyme activity, muscle contraction, and nerve transmission. The compound is often used as a dietary supplement, especially for infants and athletes, due to its potential benefits in promoting bone health and muscle function .

There are several methods for synthesizing magnesium hydrogen phosphate trihydrate:

- Direct Reaction: As mentioned earlier, it can be synthesized by reacting magnesium oxide or magnesium carbonate with phosphoric acid.

- Precipitation Method: Mixing solutions of magnesium salts (like magnesium sulfate) with phosphoric acid can lead to the precipitation of magnesium hydrogen phosphate.

- Controlled Crystallization: This involves adjusting temperature and concentration conditions to promote the crystallization of the compound from solution.

These methods allow for the production of high-purity samples suitable for various applications .

Magnesium hydrogen phosphate trihydrate has diverse applications:

- Nutritional Supplements: It is commonly used in dietary supplements due to its magnesium content.

- Food Industry: Recognized as safe by the FDA, it serves as an additive in food products, contributing to nutritional value .

- Fertilizers: It can be used in agriculture as a source of phosphorus and magnesium for plants.

- Pharmaceuticals: The compound finds use in formulations requiring magnesium supplementation.

Several compounds share similarities with magnesium hydrogen phosphate trihydrate, particularly within the category of alkaline earth metal phosphates. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Magnesium phosphate dibasic | Commonly used in food supplements; similar structure | |

| Calcium hydrogen phosphate | Important for bone health; higher calcium content | |

| Potassium hydrogen phosphate | Used as a fertilizer; contributes potassium | |

| Sodium hydrogen phosphate | Commonly used in buffer solutions |

Uniqueness

What makes magnesium hydrogen phosphate trihydrate unique among these compounds is its specific hydration state (trihydrate), which affects its solubility and bioavailability. Additionally, its role as a nutritional supplement specifically catering to magnesium deficiency distinguishes it from other phosphates that may not fulfill this purpose as effectively .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 34 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 31 of 34 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive